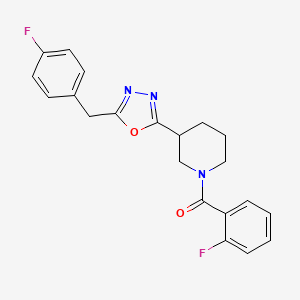![molecular formula C12H9N3O4S B2916782 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate CAS No. 320420-12-0](/img/structure/B2916782.png)
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is an intriguing organic compound known for its unique structure and reactivity It comprises a thiophene carboxylate ester connected to a cyano and dioxo substituted pyrimidine ring via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate can be achieved through a multi-step process, typically starting from commercially available thiophene carboxylic acid and cyano-dioxo pyrimidine derivatives. Here is a basic outline:
Esterification: : The reaction of thiophene carboxylic acid with ethanol in the presence of a strong acid, such as sulfuric acid, to form ethyl thiophene-2-carboxylate.
Nucleophilic Substitution: : Reacting the ethyl thiophene-2-carboxylate with the cyano-dioxo pyrimidine derivative in the presence of a strong base, like sodium hydride, to facilitate nucleophilic attack and subsequent substitution reaction.
Purification: : The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
For industrial scale production, the process would typically involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized in the presence of strong oxidizing agents like potassium permanganate, resulting in the cleavage of the ethyl and thiophene moieties.
Reduction: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitutions at the cyano and dioxo positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids or aldehydes.
Reduction: : Amines or partially reduced intermediates.
Substitution: : Various substituted pyrimidine derivatives depending on the nature of the nucleophile.
科学研究应用
Chemistry
In organic chemistry, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is utilized as a precursor for synthesizing more complex molecules. It serves as a versatile intermediate in multi-step syntheses, enabling the construction of novel compounds with potential pharmacological activity.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could pave the way for developing new biochemical assays or therapeutic agents.
Medicine
In medicinal chemistry, analogs of this compound may exhibit bioactivity, prompting studies into their potential as drug candidates, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry
Industrial applications may involve using this compound or its derivatives in the development of new materials with specialized properties, such as organic electronics or advanced polymers.
作用机制
Mechanism
The exact mechanism of action of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate depends on its specific context of use. Generally, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Molecular Targets and Pathways
Potential molecular targets include enzyme active sites, receptor binding pockets, and nucleic acid grooves. Pathways involved could range from signal transduction pathways in cells to catalytic cycles in chemical reactions.
相似化合物的比较
Similar Compounds
Ethyl 2-thiophenecarboxylate: : Similar ester structure without the pyrimidine ring.
2-Cyano-4,6-dioxo-1,2,3,6-tetrahydropyrimidine: : Lacks the thiophene carboxylate group.
Methyl 2-thiophenecarboxylate: : Similar thiophene ester with a methyl group instead of an ethyl linker.
Uniqueness
The uniqueness of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate lies in its combined structural features, which confer distinct reactivity and potential bioactivity. The presence of both cyano and dioxo groups, along with the ethyl linker and thiophene ester, enables a broader range of chemical transformations and interactions compared to simpler analogs.
There you have it—a comprehensive deep dive into the fascinating world of this compound! Which part intrigued you the most?
属性
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-6-8-7-15(12(18)14-10(8)16)3-4-19-11(17)9-2-1-5-20-9/h1-2,5,7H,3-4H2,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLNUUIJOLXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)
![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)
![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2916707.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)



